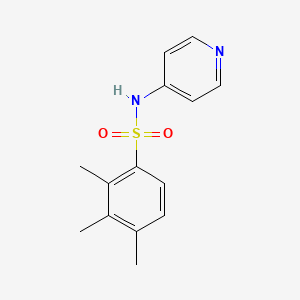

2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide, often involves multi-step chemical reactions. These processes include chlorination, ammonolysis, condensation, and purification steps starting from different pyridine or benzene sulfonic acid derivatives (Zhang De-jun, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied using X-ray crystallography. For instance, different forms of sulfapyridine, a compound related to this compound, exhibit distinct conformational polymorphism, reflecting a variety of molecular conformations and crystal packing arrangements (I. Bar & J. Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamides, including those similar to this compound, participate in a range of chemical reactions, contributing to their diverse chemical properties. Reactions such as sulfonation, chlorination, and amination are crucial for the synthesis and modification of these compounds, influencing their chemical behavior and applications (N. Pei, 2002).

Physical Properties Analysis

The physical properties of sulfonamides depend on their molecular structure and conformation. X-ray crystallography studies reveal that these compounds can exhibit various crystal structures and polymorphs, significantly affecting their physical characteristics, such as solubility, melting points, and stability (K. Balu & R. Gopalan, 2013).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds are influenced by their functional groups, particularly the sulfonamide group. This group plays a critical role in the chemical reactivity, acidity, and potential biological activity of these molecules. Studies have explored the reactivity of these compounds in various chemical reactions, demonstrating their potential for forming diverse chemical bonds and interactions (A. Nikonov et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide is currently unknown. This compound is a sulfonamide , a class of compounds known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.

Mode of Action

As a sulfonamide, it may inhibit the function of its target enzyme by mimicking the natural substrate, thereby preventing the normal enzymatic reaction from occurring . More research is needed to elucidate the specific interactions between this compound and its targets.

Eigenschaften

IUPAC Name |

2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-5-14(12(3)11(10)2)19(17,18)16-13-6-8-15-9-7-13/h4-9H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAKZBIDTKTMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)